(1S,2R)-2-Trifluoromethyl-cyclohexanol
Description
(1S,2R)-2-Trifluoromethyl-cyclohexanol is a fluorinated cyclohexanol derivative characterized by a trifluoromethyl (-CF₃) group at the C2 position of the cyclohexanol ring. The stereochemistry (1S,2R) confers distinct physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is of interest in medicinal chemistry and agrochemical research due to the electron-withdrawing nature of the -CF₃ group, which influences reactivity and binding interactions .
Properties
IUPAC Name |
(1S,2R)-2-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAGPUHWVOHHTP-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Trifluoromethyl-cyclohexanol typically involves the enantioselective reduction of a corresponding ketone precursor. One common method is the asymmetric hydrogenation of 2-Trifluoromethyl-cyclohexanone using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a chiral rhodium or ruthenium catalyst to achieve high enantioselectivity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of chiral chromatography for the separation of enantiomers is also a common practice to obtain the desired stereoisomer in high purity .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Trifluoromethyl-cyclohexanol undergoes various chemical reactions, including:
Reduction: The reduction of this compound can yield different alcohols depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: 2-Trifluoromethyl-cyclohexanone.
Reduction: Primary alcohols.
Substitution: Ethers and esters with various alkyl or acyl groups.
Scientific Research Applications
(1S,2R)-2-Trifluoromethyl-cyclohexanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,2R)-2-Trifluoromethyl-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can modulate the activity of target proteins and pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key structural analogs and their differentiating features:
Stereochemical Considerations
The (1S,2R) configuration in the target compound contrasts with the (1R,2S) configuration in analogs like 2-Phenylcyclohexanol. This stereochemical inversion significantly alters spatial orientation, affecting binding affinity to chiral receptors or enzymes. For example, the (1S,2R) configuration may optimize interactions with specific active sites in antifungal or antiviral targets .
Biological Activity
(1S,2R)-2-Trifluoromethyl-cyclohexanol is a chiral compound known for its unique biological properties, primarily attributed to the presence of a trifluoromethyl group. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.
- Molecular Formula : C7H11F3O
- Molecular Weight : 180.16 g/mol
- Structural Characteristics : The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions in enzymes and receptors.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, allowing it to reach target sites effectively.
- Receptor Modulation : It may function as an agonist or antagonist at various receptors, influencing their activity and leading to pharmacological effects. This modulation is crucial for its potential therapeutic applications.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Study 1: Enzyme Interaction
A study investigated the interaction of this compound with specific enzymes. The results indicated that the compound could inhibit certain enzymatic activities, suggesting potential applications in drug design targeting metabolic pathways.
Study 2: Receptor Modulation
Research focused on the compound's effect on G-protein coupled receptors (GPCRs). The findings revealed that this compound could modulate receptor activity, leading to altered signaling pathways. This characteristic makes it a candidate for developing novel therapeutics targeting GPCRs.
Applications in Research and Industry
This compound has diverse applications across various fields:
- Medicinal Chemistry : Its unique structure allows it to serve as a building block in synthesizing fluorinated pharmaceuticals.
- Biological Research : Used in studies investigating enzyme kinetics and receptor interactions.
- Industrial Applications : Employed in the production of agrochemicals and specialty chemicals due to enhanced properties conferred by the trifluoromethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
